molecular formula C11H15NO2S B2990710 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone CAS No. 1251112-82-9

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone

Cat. No.: B2990710
CAS No.: 1251112-82-9
M. Wt: 225.31
InChI Key: LGXOMUFXPRDTJX-UHFFFAOYSA-N
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Description

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is an organic compound that features a piperidine ring substituted with a hydroxyl group and a thiophene ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone typically involves the reaction of 3-hydroxypiperidine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypiperidin-1-yl)-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    2-(3-Hydroxypiperidin-1-yl)-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-9-3-1-5-12(7-9)8-10(14)11-4-2-6-15-11/h2,4,6,9,13H,1,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXOMUFXPRDTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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